molecular formula C11H15ClN2O5S2 B7436629 5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide

5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide

Cat. No. B7436629
M. Wt: 354.8 g/mol
InChI Key: UCQWDNUVRPATRB-UHFFFAOYSA-N
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Description

5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Sulfathiazole and is a member of the sulfonamide class of antibiotics. The chemical structure of Sulfathiazole comprises of a thiophene ring, a sulfonamide group, and an oxolane ring.

Mechanism of Action

The mechanism of action of Sulfathiazole involves the inhibition of bacterial folic acid synthesis. Sulfathiazole acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. Folic acid is essential for bacterial growth and replication. Inhibition of folic acid synthesis leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
Sulfathiazole has been shown to have minimal toxicity in humans. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Sulfathiazole is primarily metabolized in the liver and excreted in the urine. Sulfathiazole has been shown to have a half-life of around 6 hours in humans.

Advantages and Limitations for Lab Experiments

Sulfathiazole has several advantages for lab experiments. It is readily available and relatively inexpensive. Sulfathiazole has also been extensively studied, and its mechanism of action is well understood. However, Sulfathiazole has some limitations for lab experiments. It has a narrow spectrum of activity and is not effective against all bacteria. Sulfathiazole can also lead to the development of antibiotic resistance.

Future Directions

There are several future directions for the study of Sulfathiazole. One potential direction is the development of new formulations of Sulfathiazole for the treatment of bacterial infections. Another direction is the study of the potential use of Sulfathiazole in combination with other antibiotics to overcome antibiotic resistance. The study of the mechanism of action of Sulfathiazole can also lead to the development of new antibiotics with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of Sulfathiazole involves the reaction of 2-aminothiophene with chlorosulfonic acid to form 5-chloro-2-aminosulfonothiophene. This compound is then reacted with 2-hydroxyethyl oxalate to form 5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide. The yield of Sulfathiazole synthesis is around 70%.

Scientific Research Applications

Sulfathiazole has been extensively studied for its antibacterial properties. It has shown efficacy against a variety of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. Sulfathiazole has also been studied for its potential use in the treatment of various diseases such as malaria, toxoplasmosis, and leprosy.

properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O5S2/c12-9-4-6(11(20-9)21(13,17)18)10(16)14-5-7(15)8-2-1-3-19-8/h4,7-8,15H,1-3,5H2,(H,14,16)(H2,13,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQWDNUVRPATRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CNC(=O)C2=C(SC(=C2)Cl)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide

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